molecular formula C17H16N4O2S B5707620 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B5707620
M. Wt: 340.4 g/mol
InChI Key: WBTUTYWEYCQWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline, also known as FIT, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. FIT is a synthetic compound that has been synthesized using a unique method, and it has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of various signaling pathways. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. The inhibition of these enzymes leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a role in memory and learning. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been found to possess various biochemical and physiological effects. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has various advantages and limitations for lab experiments. One of the advantages of 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is its high purity and high yield, which makes it suitable for various applications. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is its high cost, which may limit its use in some experiments. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is also not readily available, which may limit its use in some experiments.

Future Directions

There are various future directions for the study of 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline. One future direction is the study of its potential use as a therapeutic agent for the treatment of Alzheimer's disease. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, making it a potential candidate for the treatment of Alzheimer's disease. Another future direction is the study of its potential use as a fluorescent probe for the detection of metal ions. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been found to have potential as a fluorescent probe for the detection of metal ions, which may have various applications in the field of biochemistry.

Synthesis Methods

1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been synthesized using a unique method that involves the reaction of 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol with indoline-2-carboxylic acid, followed by acetylation. The reaction is carried out in the presence of a catalyst, and the product is purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. 1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-20-16(14-7-4-10-23-14)18-19-17(20)24-11-15(22)21-9-8-12-5-2-3-6-13(12)21/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTUTYWEYCQWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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